molecular formula C9H9NOS B13584250 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one

2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one

Cat. No.: B13584250
M. Wt: 179.24 g/mol
InChI Key: KZUGDGCTBRRELJ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring and a methylsulfanyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions and involves the formation of intermediate compounds that eventually cyclize to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the cyclopentane ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the pyridine or cyclopentane rings.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: :

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-methylsulfanyl-6,7-dihydrocyclopenta[b]pyridin-5-one

InChI

InChI=1S/C9H9NOS/c1-12-9-5-2-6-7(10-9)3-4-8(6)11/h2,5H,3-4H2,1H3

InChI Key

KZUGDGCTBRRELJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C1)C(=O)CC2

Origin of Product

United States

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